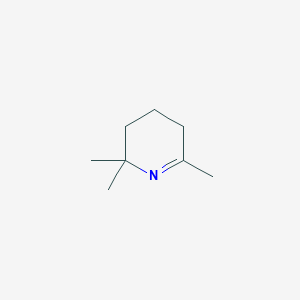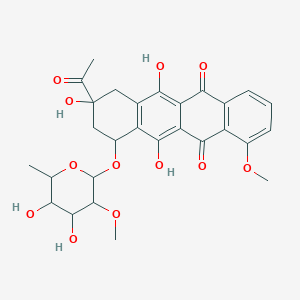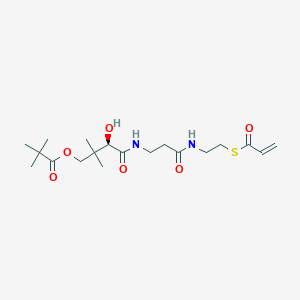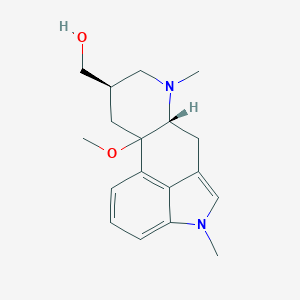
10-Methoxy-1,6-dimethylergoline-8beta-methanol
Descripción general
Descripción
10-Methoxy-1,6-dimethylergoline-8beta-methanol is a chemical compound with the molecular formula C18H24N2O2 . It is a derivative of Lysergol and Dehydrolysergol . It is a metabolite of Nicergoline (N394550), which has been shown to have antioxidant activity, preventing glutathione (GSH) depletion and lipid peroxidation . This suggests that it may have potential as a treatment for neuroleptic-induced side effects .
Synthesis Analysis
The synthesis of 10-Methoxy-1,6-dimethylergoline-8beta-methanol can be achieved from Trimethylsulfoxonium iodide and 10-methoxy-6-methylergoline-8beta-methanol .Molecular Structure Analysis
The molecular structure of 10-Methoxy-1,6-dimethylergoline-8beta-methanol consists of 18 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 300.4 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 10-Methoxy-1,6-dimethylergoline-8beta-methanol are as follows :Aplicaciones Científicas De Investigación
Neurotransmitter Systems Research
This compound has been used in research related to neurotransmitter systems in the brain . Specifically, it has been studied for its interaction with various monoaminergic receptors and its effects on monoamine turnover in specific rat brain areas . This research could potentially contribute to our understanding of how these neurotransmitter systems function and how they can be manipulated for therapeutic purposes.
Antioxidant Activity
10-Methoxy-1,6-dimethylergoline-8beta-methanol has been shown to have antioxidant activity . It has been found to prevent glutathione (GSH) depletion and lipid peroxidation . This suggests that it could potentially be used in research related to oxidative stress and its role in various diseases.
Treatment of Neuroleptic-Induced Side Effects
Due to its antioxidant activity, this compound has shown potential as a treatment for neuroleptic-induced side effects . Neuroleptics, also known as antipsychotic drugs, can have a variety of side effects, and research into treatments for these side effects is an important area of study.
Aging Research
The compound and its effects on dopamine turnover were found to be more effective in old rats than in young ones . This suggests that it could potentially be used in research related to aging and the changes in neurotransmitter systems that occur with age .
Mecanismo De Acción
Target of Action
10-Methoxy-1,6-dimethylergoline-8beta-methanol, also known as [(6aR,9R,10aS)-10a-Methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl]methanol (Methylmethoxylumilysergol), is a synthetic ergot alkaloid
Mode of Action
It is a metabolite of nicergoline , which is known to have antioxidant activity .
Biochemical Pathways
This compound has been shown to have antioxidant activity, preventing glutathione (GSH) depletion and lipid peroxidation
Result of Action
The compound has shown potential as a treatment for neuroleptic-induced side effects, due to its antioxidant activity . It prevents the depletion of glutathione (GSH) and lipid peroxidation , which are key factors in oxidative stress and cellular damage.
Safety and Hazards
Propiedades
IUPAC Name |
[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-19-10-13-7-16-18(22-3,8-12(11-21)9-20(16)2)14-5-4-6-15(19)17(13)14/h4-6,10,12,16,21H,7-9,11H2,1-3H3/t12-,16-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXVIPZBNJSUKL-NJAPINKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956602 | |
| Record name | (10-Methoxy-1,6-dimethylergolin-8beta-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methoxy-1,6-dimethylergoline-8beta-methanol | |
CAS RN |
35155-28-3 | |
| Record name | (8β)-10-Methoxy-1,6-dimethylergoline-8-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35155-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (10-Methoxy-1,6-dimethylergolin-8beta-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-methoxy-1,6-dimethylergoline-8β-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does nicergoline impact the activity of different ATPases found in neuronal synapses?
A: Research indicates that nicergoline differentially affects two key synaptosomal ATPases: Na,K-dependent ATPase and Ca,Mg-dependent ATPase []. Nicergoline acts as a non-competitive inhibitor of Ca,Mg-dependent ATPase. This means that nicergoline binds to a site on the enzyme distinct from where calcium (Ca) and magnesium (Mg) ions bind, ultimately hindering the enzyme's ability to facilitate the movement of these ions across neuronal membranes [].
Q2: What are the potential implications of nicergoline's interaction with synaptosomal ATPases on neuronal function?
A: By influencing the activity of these crucial ATPases, nicergoline can modulate the delicate balance of ions within neurons, potentially impacting various neuronal processes. For instance, the inhibition of Ca,Mg-dependent ATPase by nicergoline could lead to a slowdown in the exchange of calcium and magnesium ions between the inside and outside of neurons []. This alteration in ion flow could influence neurotransmitter release, synaptic plasticity, and overall neuronal excitability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)


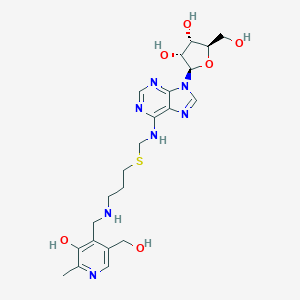
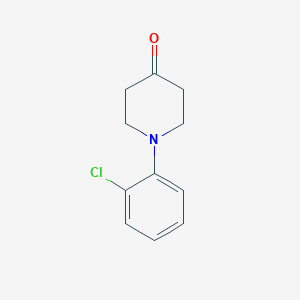


![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)

